molecular formula C17H16F3N3O2 B2920722 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 2034510-30-8

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2920722
CAS No.: 2034510-30-8
M. Wt: 351.329
InChI Key: VGTYAMRBSAOUHB-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a hexahydrocinnolin core fused with a benzamide moiety substituted with a trifluoromethyl group at the 3-position. The compound’s structure combines a partially saturated bicyclic system (cinnolin) with a lipophilic trifluoromethylbenzamide group, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c1-23-15(24)9-11-8-13(5-6-14(11)22-23)21-16(25)10-3-2-4-12(7-10)17(18,19)20/h2-4,7,9,13H,5-6,8H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTYAMRBSAOUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₄F₃N₃O
  • Molecular Weight: 303.28 g/mol

The compound features a hexahydrocinnoline moiety which is critical for its biological interactions.

This compound exhibits several biological activities primarily through its interaction with various molecular targets:

  • Inhibition of Kinase Activity:
    • This compound has shown to inhibit specific tyrosine kinases that are crucial in cell signaling pathways related to cancer progression and metastasis. It modulates pathways involved in cell growth and survival by affecting receptor endocytosis and cytoskeleton dynamics .
  • Anticancer Properties:
    • Research indicates that this compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways. It has been observed to enhance the phosphorylation of proteins involved in the apoptotic response to DNA damage .
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that this compound can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and chemokines .

Case Studies

  • Cancer Cell Lines:
    • In vitro studies on various cancer cell lines (e.g., breast and lung cancer) have shown that treatment with this compound leads to a significant reduction in cell viability and increased rates of apoptosis compared to control groups .
  • Animal Models:
    • Animal studies have demonstrated that administration of this compound results in reduced tumor growth rates. The mechanism appears to involve the downregulation of key signaling pathways associated with tumor proliferation .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Kinase InhibitionReduced cell proliferation
Anticancer ActivityInduction of apoptosis
Anti-inflammatoryDecreased cytokine production

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The hexahydrocinnolin core distinguishes this compound from analogs featuring isoquinoline or pyridazine scaffolds. For example:

  • N-((1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)-3-(trifluoromethyl)benzamide (6b14): Replaces the cinnolin system with a hexahydroisoquinoline core.
  • N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 946264-41-1) : Features a pyridazine ring fused with a thiophene group, introducing sulfur-based interactions and distinct π-stacking capabilities .

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Position : The 3-(trifluoromethyl) group in the target compound is shared with 6b14 but contrasts with analogs like 4-(trifluoromethoxy)benzamide (6b15) and 4-nitrobenzamide (6b19) , which exhibit distinct electronic and steric profiles. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to polar groups (e.g., nitro or methoxy) .
  • Aromatic vs. Aliphatic Linkers: The target compound’s direct cinnolin-benzamide linkage differs from derivatives with methylene bridges (e.g., 6b13–6b21), which may increase conformational flexibility and solubility .

Research Implications and Limitations

  • Pharmacological Potential: The cinnolin core may offer unique binding modes compared to isoquinoline or pyridazine derivatives, particularly in targeting kinases or G-protein-coupled receptors.
  • Knowledge Gaps: Further studies are needed to evaluate solubility, stability, and in vitro/in vivo activity.

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